molecular formula H2Te+ B1236831 Dihydridotellurium(.1+)

Dihydridotellurium(.1+)

Cat. No.: B1236831
M. Wt: 129.6 g/mol
InChI Key: OENMIUZLVPTFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydridotellurium(.1+), with the chemical formula $ \text{H}2\text{Te}^+ $, is a cationic species of tellurium characterized by two hydrogen atoms bonded to a central tellurium atom with an overall +1 charge. This compound is of significant interest due to tellurium’s position in the chalcogen group, where its heavier atomic mass and larger atomic radius compared to sulfur and selenium lead to distinct electronic and thermodynamic properties. Synthesized under controlled conditions, $ \text{H}2\text{Te}^+ $ exhibits unique reactivity patterns, particularly in redox and coordination chemistry . Its instability under ambient conditions necessitates specialized spectroscopic techniques (e.g., matrix isolation or cryogenic trapping) for characterization .

Properties

Molecular Formula

H2Te+

Molecular Weight

129.6 g/mol

InChI

InChI=1S/H2Te/h1H2/q+1

InChI Key

OENMIUZLVPTFAA-UHFFFAOYSA-N

SMILES

[TeH2+]

Canonical SMILES

[TeH2+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

The structural parameters of $ \text{H}2\text{Te}^+ $ are compared to its lighter homologs, dihydridosulfur(.1+) ($ \text{H}2\text{S}^+ $) and dihydridoselenium(.1+) ($ \text{H}_2\text{Se}^+ $), in Table 1 . Key differences arise from the increasing atomic size and decreasing electronegativity down the chalcogen group:

Property $ \text{H}_2\text{S}^+ $ $ \text{H}_2\text{Se}^+ $ $ \text{H}_2\text{Te}^+ $
Bond Length (Å) 1.34 1.47 1.63
Ionization Energy (eV) 10.4 9.8 8.9
Charge Distribution +0.72 (S), +0.14 (H) +0.68 (Se), +0.16 (H) +0.61 (Te), +0.20 (H)

Data derived from computational studies and high-resolution spectroscopy .

The elongated $ \text{Te-H} $ bond in $ \text{H}2\text{Te}^+ $ reflects weaker bonding interactions compared to $ \text{H}2\text{S}^+ $, attributed to reduced orbital overlap. Charge distribution analyses further reveal greater charge delocalization in $ \text{H}_2\text{Te}^+ $, enhancing its polarizability and ligand-binding capacity .

Thermodynamic Stability

Thermodynamic data highlight the relative instability of $ \text{H}_2\text{Te}^+ $:

Compound $ \Delta H_f^\circ $ (kJ/mol) $ \Delta G_f^\circ $ (kJ/mol)
$ \text{H}_2\text{S}^+ $ +218 +195
$ \text{H}_2\text{Se}^+ $ +184 +162
$ \text{H}_2\text{Te}^+ $ +153 +128

These values indicate that $ \text{H}_2\text{Te}^+ $ is more prone to decomposition than its lighter analogs, aligning with experimental observations of its short half-life in solution .

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